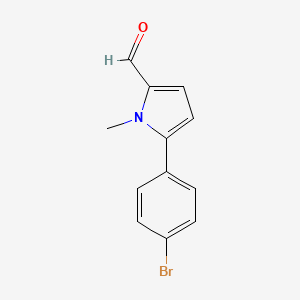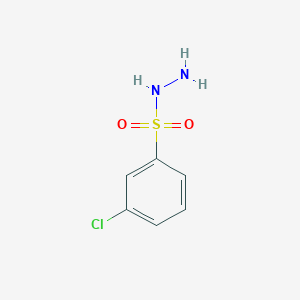
Acetyl-(D-lys89,sar90)-beta-lipotropin (88-91) (human)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl-(D-lys89,sar90)-beta-lipotropin (88-91) (human) is a synthetic peptide derived from beta-lipotropin, a precursor polypeptide involved in the production of endorphins and other biologically active peptides. This compound is of interest due to its potential biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-(D-lys89,sar90)-beta-lipotropin (88-91) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling.
Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS with automated synthesizers to ensure high purity and yield. Purification steps such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The peptide may undergo oxidation reactions, particularly at methionine or cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: DTT, beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Applications De Recherche Scientifique
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and interactions with receptors.
Medicine: Explored for therapeutic potential in pain management and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of Acetyl-(D-lys89,sar90)-beta-lipotropin (88-91) (human) involves its interaction with specific receptors and enzymes in the body. It may mimic or inhibit the activity of endogenous peptides, thereby modulating physiological processes. The molecular targets and pathways involved include opioid receptors and signaling cascades related to pain and stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-lipotropin: The parent polypeptide from which the compound is derived.
Endorphins: Naturally occurring peptides with similar biological activities.
Synthetic Analogs: Other modified peptides with variations in amino acid sequences.
Uniqueness
Acetyl-(D-lys89,sar90)-beta-lipotropin (88-91) (human) is unique due to its specific modifications, which may confer distinct biological properties and therapeutic potential compared to other peptides.
Propriétés
Formule moléculaire |
C22H40N6O8 |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
2-[[2-[[2-[(2-acetamido-6-aminohexanoyl)amino]-6-aminohexanoyl]-methylamino]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H40N6O8/c1-14(29)25-15(7-3-5-11-23)20(33)27-16(8-4-6-12-24)21(34)28(2)13-18(30)26-17(22(35)36)9-10-19(31)32/h15-17H,3-13,23-24H2,1-2H3,(H,25,29)(H,26,30)(H,27,33)(H,31,32)(H,35,36) |
Clé InChI |
XVWNIYYJLZLOIR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(C)CC(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12118088.png)
![N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118094.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-bromo-, methyl ester](/img/structure/B12118102.png)
![1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118109.png)


![2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylcarbamoyl)-methylsulfanyl]-benzoic acid](/img/structure/B12118141.png)

![5,6-Dihydro-benzo[h]quinazoline-2,4-diamine](/img/structure/B12118152.png)


![(3-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)propyl)amine](/img/structure/B12118165.png)

![3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12118179.png)
